molecular formula C11H15N3O B13520269 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B13520269
M. Wt: 205.26 g/mol
InChI Key: JXEGPZWIIZIODY-UHFFFAOYSA-N
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Description

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a carboxamide group attached to the isoindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a carbonyl compound in the presence of a catalyst. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles .

Scientific Research Applications

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Some derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, dimethyl group, and carboxamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-amino-N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-8-3-4-10(12)5-9(8)7-14/h3-5H,6-7,12H2,1-2H3

InChI Key

JXEGPZWIIZIODY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

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